Benzyl 5-amino-3,3-dimethylpiperidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl 5-amino-3,3-dimethylpiperidine-1-carboxylate is a chemical compound with the molecular formula C15H23N2O2. It is a piperidine derivative, which is a class of compounds known for their diverse applications in medicinal chemistry and organic synthesis. This compound is particularly interesting due to its unique structural features, which include a benzyl group, an amino group, and a piperidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 5-amino-3,3-dimethylpiperidine-1-carboxylate typically involves the reaction of 5-amino-3,3-dimethylpiperidine with benzyl chloroformate. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and solvents is crucial in industrial settings to minimize impurities and by-products.
Chemical Reactions Analysis
Types of Reactions
Benzyl 5-amino-3,3-dimethylpiperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form secondary amines.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Nucleophiles such as alkoxides or thiolates can be used in the presence of a suitable leaving group.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Secondary amines.
Substitution: Various substituted piperidine derivatives depending on the nucleophile used.
Scientific Research Applications
Benzyl 5-amino-3,3-dimethylpiperidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzyl 5-amino-3,3-dimethylpiperidine-1-carboxylate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the benzyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Piperidine: A simpler analog without the benzyl and amino groups.
N-Benzylpiperidine: Lacks the amino group but has the benzyl group.
3,3-Dimethylpiperidine: Lacks both the benzyl and amino groups.
Uniqueness
Benzyl 5-amino-3,3-dimethylpiperidine-1-carboxylate is unique due to the presence of both the benzyl and amino groups, which confer distinct chemical and biological properties. These features make it a valuable compound for various applications, particularly in medicinal chemistry where such structural motifs are often crucial for activity.
Properties
Molecular Formula |
C15H22N2O2 |
---|---|
Molecular Weight |
262.35 g/mol |
IUPAC Name |
benzyl 5-amino-3,3-dimethylpiperidine-1-carboxylate |
InChI |
InChI=1S/C15H22N2O2/c1-15(2)8-13(16)9-17(11-15)14(18)19-10-12-6-4-3-5-7-12/h3-7,13H,8-11,16H2,1-2H3 |
InChI Key |
MCDNKWDRIVFRAL-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(CN(C1)C(=O)OCC2=CC=CC=C2)N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.